Tris[bis(trimethylsilyl)amino] europium(III)
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Overview
Description
Tris[bis(trimethylsilyl)amino] europium(III) is an organometallic compound that features europium in its +3 oxidation state. This compound is known for its unique properties and applications in various fields, including catalysis and material science. The molecular formula of Tris[bis(trimethylsilyl)amino] europium(III) is Eu(N(Si(CH₃)₃)₂)₃, and it has a molecular weight of 633.12 g/mol .
Mechanism of Action
Target of Action
Tris[bis(trimethylsilyl)amino] europium(III) is a type of organo-metallic compound
Mode of Action
It is known to be used as a reactant in various chemical reactions .
Biochemical Pathways
Tris[bis(trimethylsilyl)amino] europium(III) is involved in the synthesis of isostructural neo-pentoxide derivatives of Group 3 and lanthanide series metals for the production of Ln2O3 nanoparticles . It also plays a role in the formation of anhydrous mononuclear tris (8-quinolinolato)lanthanoid complexes for organic light-emitting devices .
Action Environment
It’s worth noting that safety data suggests it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris[bis(trimethylsilyl)amino] europium(III) can be synthesized through the reaction of europium(III) chloride with lithium bis(trimethylsilyl)amide in a non-aqueous solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction can be represented as follows:
EuCl3+3LiN(Si(CH3)3)2→Eu(N(Si(CH3)3)2)3
Properties
CAS No. |
35789-02-7 |
---|---|
Molecular Formula |
C6H19EuNSi2 |
Molecular Weight |
313.36 g/mol |
IUPAC Name |
[dimethyl-(trimethylsilylamino)silyl]methane;europium |
InChI |
InChI=1S/C6H19NSi2.Eu/c1-8(2,3)7-9(4,5)6;/h7H,1-6H3; |
InChI Key |
GOMLJCVCGXNOGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Eu+3] |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.[Eu] |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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